REACTION_CXSMILES
|
N([O-])=O.[Na+].[OH:5][CH2:6][C:7]1[N:11]([CH2:12][C:13]#[CH:14])[C:10](S)=[N:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>O>[OH:5][CH2:6][C:7]1[N:11]([CH2:12][C:13]#[CH:14])[CH:10]=[N:9][CH:8]=1 |f:0.1,3.4.5|
|
Name
|
acid
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
411 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OCC1=CN=C(N1CC#C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added by portions to the mixture
|
Type
|
CUSTOM
|
Details
|
to be at room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol was added to the mixture
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the obtained residue was added methanol-ethyl acetate, and basic silica gel
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
CUSTOM
|
Details
|
This mixture was purified by basic silica gel column chromatography (methanol:ethyl acetate=1:8)
|
Type
|
CUSTOM
|
Details
|
the obtained solid was recrystalized from hexane-ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CN=CN1CC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |